(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane

Catalog No.
S3426932
CAS No.
469904-32-3
M.F
C8H4F13Si
M. Wt
375.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane

CAS Number

469904-32-3

Product Name

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane

Molecular Formula

C8H4F13Si

Molecular Weight

375.18 g/mol

InChI

InChI=1S/C8H4F13Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2

InChI Key

VOQAYXRZKLHBCS-UHFFFAOYSA-N

SMILES

C(C[Si])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C[Si])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Surface Modification

Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane can be used to modify the surface properties of materials. Due to the presence of fluorine atoms, the molecule exhibits water-repellent (hydrophobic) and oil-repellent (oleophobic) characteristics []. Researchers can leverage this property to create surfaces with specific functionalities:

  • Enhanced Durability

    Silane-based coatings can improve a material's resistance to corrosion, scratches, and other forms of wear and tear []. This finds applications in research on protective coatings for metals, textiles, and other materials.

  • Microfluidics

    The ability to repel liquids makes (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane a candidate for microfluidic device development []. These miniaturized devices are used for precise manipulation of fluids in biological and chemical analyses.

Adhesion and Bonding

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane can act as a coupling agent to improve adhesion between dissimilar materials. The molecule has two distinct parts:

  • Silane group (Si)

    This end chemically bonds with inorganic materials like glass or metal oxides [].

  • Organic chain

    The other end of the molecule contains a hydrocarbon chain. This can form bonds with organic materials like polymers.

By creating a bridge between these two classes of materials, (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane strengthens the overall adhesion at the interface []. This aspect is valuable in research on:

  • Composite Materials

    Silane coupling agents are used to create composites where strong interfacial bonding between the components is crucial for optimal performance [].

  • Micelectronics

    Reliable adhesion between different layers is essential in microelectronic device fabrication. (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is a potential candidate for enhancing adhesion in this field [].

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is a specialized organosilicon compound characterized by its unique fluorinated hydrocarbon structure. The molecular formula for this compound is C11H13F13O3SiC_{11}H_{13}F_{13}O_{3}Si, and it has a molecular weight of approximately 378.21 g/mol. This compound is notable for its high fluorine content, which imparts distinctive properties such as low surface energy and hydrophobicity, making it valuable in various applications, particularly in coatings and surface treatments .

Typical of silanes. It reacts with hydroxyl groups on surfaces through a dehydrogenative coupling mechanism, leading to the formation of siloxane bonds. This reaction can occur under both catalyzed and non-catalyzed conditions and often liberates hydrogen gas as a byproduct. The compound also shows reactivity with various metal surfaces, including gold and titanium, through a dissociative adsorption mechanism .

Synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane typically involves the reaction of appropriate silane precursors with fluorinated hydrocarbons. Common methods include:

  • Hydrosilylation: This method utilizes the addition of silanes to alkenes or alkynes under catalytic conditions.
  • Fluorination Reactions: Direct fluorination of silane compounds can also yield the desired fluorinated silanes.
  • Trimethoxysilane derivatives: The compound can be synthesized from trimethoxysilane through reactions that introduce the tridecafluoroalkyl group .

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane finds applications in various fields due to its unique properties:

  • Surface Coatings: Used to create hydrophobic surfaces that resist water and oil.
  • Adhesives and Sealants: Enhances adhesion properties in polymer composites.
  • Textiles: Imparts water-repellent characteristics to fabrics.
  • Biomedical Devices: Potential use in modifying surfaces for improved biocompatibility .

Interaction studies involving (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane have focused on its reactivity with different substrates. These studies indicate that the compound can effectively bond with hydroxylated surfaces and metals, enhancing the durability and performance of coatings. Investigations into its environmental interactions are ongoing to better understand its behavior in various conditions .

Several compounds share structural similarities with (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
TrichlorosilaneSiCl3RSiCl_3RReacts vigorously with water; used primarily in silicon production.
TrimethoxysilaneSi(OCH3)3RSi(OCH_3)_3RCommonly used as a coupling agent; less hydrophobic than (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane.
PerfluorooctyltrichlorosilaneC8F17SiCl3C_8F_{17}SiCl_3High fluorine content; used for surface modification but lacks the tetrahydrooctyl group which affects solubility and reactivity.

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane stands out due to its combination of fluorinated characteristics and versatility in applications compared to other silanes that may not exhibit the same level of hydrophobicity or compatibility with diverse substrates .

The evolution of fluorinated silanes began in the mid-20th century, driven by demands for thermally stable and chemically resistant materials in aerospace and electronics. Early work by Pierce and McBee in 1952 demonstrated the synthesis of tris[3-(trifluoromethyl)phenyl]silanol, marking one of the first systematic studies of fluorine-integrated silane architectures. These efforts revealed that fluorinated aryl groups could enhance thermal stability while reducing surface energy—a finding that catalyzed further exploration.

By the 1960s, researchers like Janzen and Willis expanded the repertoire of fluorinated silanes through reactions such as the addition of hexafluoroacetone to methylchlorosilanes, producing alkoxy-silanes with improved solvent resistance. This period also saw the development of hydrosilylation techniques, which allowed precise control over fluorinated alkyl chain lengths and branching. The 21st century brought advancements in surface grafting methodologies, exemplified by Li’s 2008 work on triethoxysilanes with tailored head groups for silica substrate functionalization.

A pivotal innovation emerged in 2017 with the patenting of fluorine-containing alkylsilane compounds designed for low-environmental-impact synthesis. These compounds, including derivatives of (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane, utilized transition metal catalysts to achieve high-purity products without metal reagents, addressing scalability challenges.

Role of Tridecafluoroalkyl Substituents in Surface Engineering

The tridecafluoro-1,1,2,2-tetrahydrooctyl group (-C8H4F13) confers unique interfacial properties due to its molecular geometry and electronic structure. The segment’s linear perfluoroalkyl chain creates a dense, ordered monolayer when grafted onto substrates, reducing surface energy to ~18.3 mJ·m⁻²—comparable to polytetrafluoroethylene (PTFE). This structural arrangement minimizes van der Waals interactions between contaminant molecules and the surface, enabling self-cleaning applications.

Key physicochemical properties of (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane include:

PropertyValue
Molecular FormulaC₈H₄Cl₃F₁₃Si
Molecular Weight481.55 g/mol
Density1.639 g/mL
Boiling Point84–85°C at 17 mmHg
Refractive Index1.3521 at 20°C

Data sourced from .

In thin-film applications, the compound’s chloro-silane termini readily hydrolyze to form siloxane bonds with hydroxylated surfaces (e.g., glass, silicon dioxide), while the fluorinated chain orients outward. X-ray photoelectron spectroscopy (XPS) studies confirm that surfaces modified with this silane exhibit >95% fluorine coverage, achieving water contact angles exceeding 115°. Such performance is critical in microelectromechanical systems (MEMS), where stiction reduction is paramount.

Recent innovations leverage the compound’s compatibility with sol-gel processing. For example, hybrid coatings incorporating (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane and tetraethyl orthosilicate demonstrate wear resistance improvements of 300% over unmodified silica films, attributed to crosslinking between fluorinated and inorganic networks.

Wikipedia

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane

Dates

Modify: 2023-08-19

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